molecular formula C24H26N2O3 B2435284 1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole CAS No. 612046-93-2

1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole

Cat. No.: B2435284
CAS No.: 612046-93-2
M. Wt: 390.483
InChI Key: FKDOHBDTBRCGOD-UHFFFAOYSA-N
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Description

1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.483. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-(naphthalen-1-yloxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-3-27-24(28-4-2)16-26-21-14-8-7-13-20(21)25-23(26)17-29-22-15-9-11-18-10-5-6-12-19(18)22/h5-15,24H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDOHBDTBRCGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is a derivative of the benzodiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₀N₂O₃
  • Molecular Weight : 306.45 g/mol

The compound features a benzodiazole core connected to a naphthalenyl ether and an ethoxyethyl side chain, which contributes to its biological activity.

Biological Activities

Recent studies have highlighted various biological activities associated with benzodiazole derivatives. The following sections summarize the key findings related to the specific compound .

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Benzodiazole derivatives are also explored for their anticancer potential. Studies have shown that modifications in the benzodiazole structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often influenced by their chemical structure. Key factors include:

  • Substituents on the Benzodiazole Ring : Variations in substituents can significantly alter potency and selectivity against target cells.
  • Alkyl Chain Length : The presence of ethoxy groups has been linked to enhanced solubility and bioavailability.

A detailed SAR analysis is essential for optimizing the pharmacological profile of such compounds.

Case Studies

Several case studies illustrate the efficacy of compounds similar to this compound:

StudyFindings
Bansal et al. (2012)Reported broad-spectrum antibacterial activity with MIC values ranging from 25–62.5 µg/ml against various strains .
Luo et al. (2015)Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values lower than standard chemotherapeutics .
Akhtar et al. (2017)Highlighted anti-inflammatory properties through inhibition of nitric oxide production in macrophages .

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